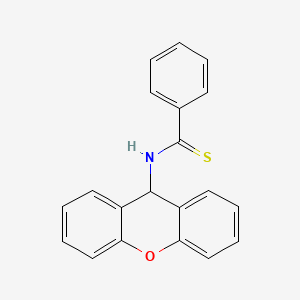

N-9H-xanthen-9-ylbenzenecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-9H-xanthen-9-ylbenzenecarbothioamide and its derivatives typically involves processes that may include condensation reactions, such as the Claisen-Schmidt condensation, to form the xanthene backbone. For instance, the condensation of 3-formyl-9-methylcarbazole with amides of 3-aminoacetophenone can afford various benzamide/amide derivatives with xanthene structures, demonstrating the versatility and reactivity of the xanthene core in synthetic chemistry (Bandgar et al., 2012).

Aplicaciones Científicas De Investigación

Biological Activities and Medicinal Chemistry

Xanthene derivatives, including N-9H-xanthen-9-ylbenzenecarbothioamide, exhibit a range of biological activities. They serve as key scaffolds in medicinal chemistry due to their diverse pharmacological effects. Research has highlighted their potential in cancer therapy, with specific xanthene compounds showing antitumor activity. These effects are often linked to the modulation of protein kinase C and other cellular targets, underscoring their utility in developing novel therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Material Science and Polymer Chemistry

In the realm of material science, novel aromatic polyamides containing xanthene cardo groups have been synthesized, demonstrating enhanced solubility in polar solvents and excellent thermal stability. These polymers are amorphous, making them suitable for various applications due to their mechanical properties and high decomposition temperatures (Sheng et al., 2009). Furthermore, xanthene-based polyamide/Fe3O4 nanocomposites have been developed, exhibiting superparamagnetic properties and improved thermal stability compared to neat polyamide, suggesting their potential in advanced material applications (Moghanian, Mobinikhaledi, & Monjezi, 2015).

Analytical Chemistry

Xanthene derivatives are utilized in analytical chemistry for lipophilicity studies, providing insights into the properties of novel compounds. Studies have explored the use of reversed-phase high-performance liquid chromatography to investigate the lipophilicity of xanthene and thioxanthene derivatives, aiding in the understanding of their pharmacokinetic properties (Tsantili-Kakoulidou et al., 1993).

Direcciones Futuras

While specific future directions for N-(9H-xanthen-9-yl)benzenecarbothioamide are not mentioned in the literature, there is a general interest in the development of new xanthones and the establishment of structure–function relationships . Further investigations are needed to improve their potential clinical outcomes .

Propiedades

IUPAC Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c23-20(14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)19/h1-13,19H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLWOMVLVCRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(9H-xanthen-9-yl)benzenecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5552297.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5552303.png)

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)

![N-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5552313.png)

![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)

![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)

![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)

![4-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5552359.png)

![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![7-chloro-2-[4-(1-isopropyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylquinoline](/img/structure/B5552384.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)